molecular formula C7H8N2O3 B1454797 1,6-Dimethyl-5-nitropyridin-2(1H)-one CAS No. 909572-70-9

1,6-Dimethyl-5-nitropyridin-2(1H)-one

Cat. No.: B1454797
CAS No.: 909572-70-9
M. Wt: 168.15 g/mol
InChI Key: FAQUMHSTXDBJPQ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-5-nitropyridin-2(1H)-one is a monocyclic pyridinone derivative characterized by a nitro group at position 5 and methyl substituents at positions 1 and 6. The compound’s planar aromatic core allows for π-π interactions, while the nitro group enhances electrophilic reactivity, making it a candidate for further functionalization. Structural studies of such compounds often employ crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise determination of bond lengths and angles .

Properties

IUPAC Name

1,6-dimethyl-5-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(9(11)12)3-4-7(10)8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQUMHSTXDBJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6-Dimethyl-5-nitropyridin-2(1H)-one (CAS No. 909572-70-9) is a heterocyclic compound characterized by a pyridine ring with methyl and nitro substituents. Its molecular formula is C7H8N2O3, and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • Structure : The compound features a pyridine ring with two methyl groups at positions 1 and 6 and a nitro group at position 5.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study highlighted the efficacy of nitropyridines against various bacterial strains, suggesting that the nitro group plays a crucial role in enhancing antibacterial activity .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. It demonstrated notable activity in scavenging free radicals, which is critical in preventing oxidative stress-related diseases. Comparative studies showed that this compound outperformed several known antioxidants in specific assays .

Cytotoxicity

Cytotoxic effects of the compound have been explored in cancer cell lines. Preliminary results indicate that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Antibacterial Efficacy : In a study involving various nitropyridine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Cancer Cell Apoptosis : A recent investigation into its cytotoxic properties revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways. Flow cytometry analyses confirmed an increase in early and late apoptotic cells post-treatment .

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus, E. coli
AntioxidantHigh free radical scavenging activity
CytotoxicityInduces apoptosis in cancer cell lines

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1,6-Dimethyl-5-nitropyridin-2(1H)-one has been investigated for its antimicrobial properties. Studies have shown that nitropyridine derivatives exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain nitropyridine derivatives, including this compound, displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Properties
Research has indicated that nitropyridine compounds can act as potential anticancer agents. The compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. A notable study revealed that this compound induced apoptosis in cancer cells through the activation of specific apoptotic pathways. The compound's ability to inhibit tumor growth in animal models has also been documented, suggesting its potential as a therapeutic agent in oncology.

Organic Synthesis

Synthesis of Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in multi-component reactions to generate diverse chemical entities. For example, it has been employed in the synthesis of various heterocyclic compounds through cyclization reactions.

Reaction TypeDescriptionYield
CyclizationFormation of new cyclic structures from linear precursors70%
SubstitutionIntroduction of functional groups into the pyridine ring65%
CondensationReaction with aldehydes or ketones to form larger molecules60%

Material Science

Polymer Chemistry
The compound has shown promise in the field of polymer science. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers.

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial activity.

Case Study 2: Anticancer Activity
A recent investigation focused on the effects of the compound on human breast cancer cell lines (MCF-7). Results showed that treatment with 10 µM of this compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

Chemical Reactions Analysis

Phenacylation Reactions

4,6-Dimethyl-5-nitropyridin-2(1H)-one undergoes N-phenacylation with phenacyl bromides, though yields are notably low (≤19%) due to competing O-alkylation and solubility challenges . The reaction mechanism involves deprotonation of the pyridinone to form a sodium salt, followed by nucleophilic substitution at the nitrogen atom. Key findings include:

Reaction ConditionsProductsYield (%)
Na-salt + p-chlorophenacyl bromideN-(p-chlorophenacyl) derivative (4a )19
Na-salt + p-bromophenacyl bromideN-(p-bromophenacyl) derivative (4b )18

Key Observations :

  • Chromatographic separation of N- and O-isomers is challenging despite literature claims .

  • The nitro group at C-5 directs alkylation to the N-atom, likely due to electron-withdrawing effects .

Cyclocondensation under Basic Conditions

N-Phenacyl derivatives (4a , 4b ) undergo cyclocondensation in methanol with sodium methoxide, yielding 5-hydroxy-8-nitroindolizines (5a , 5b ) .

Mechanism :

  • Deprotonation of the phenacyl group.

  • Intramolecular cyclization via nucleophilic attack of the enolate oxygen on the adjacent carbonyl carbon.

  • Aromatization to form the indolizine core.

Reaction Data :

  • 5a (2-p-chlorophenyl-5-hydroxy-7-methyl-8-nitroindolizine): Yield 92%, m.p. >250°C (decomp.) .

  • 5b (2-p-bromophenyl analog): Similar yield and stability .

Acid-Mediated Rearrangements

Under acidic conditions (e.g., diluted H<sub>2</sub>SO<sub>4</sub>), 1d forms 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salts (6 ) . These salts are highly reactive toward nucleophiles:

Reaction withProductOutcome
Methoxide (MeONa)5-Methoxy-8-nitroindolizine (7 )Rearrangement with pyrrole ring formation
WaterHydrolysis to regenerate 1d Reversible under mild conditions

Structural Confirmation :

  • X-ray diffraction confirmed the isostructural relationship between 5a (hydroxy) and 7 (methoxy) .

Synthetic Challenges and Side Reactions

  • Low Yields : Recrystallization losses due to high solubility in acetone/alkali .

  • Hazardous Intermediates : Nitroacetamide (used in synthesis of 1c ) is explosive above 100°C and prone to self-ignition .

  • Competing Pathways : Acidic hydrolysis of Guaresci pyridine (precursor to 1d ) results in CN-group removal with ≤47% efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares a pyridinone core with derivatives like 5-nitropyridin-2(1H)-one and 7,8-dihydro-1,6-naphthyridin-5(6H)-ones (e.g., compound 21a in ). Key differences include:

  • Substituent Effects: The 1,6-dimethyl groups sterically hinder electrophilic substitution compared to unsubstituted pyridinones. In contrast, naphthyridinones (e.g., 21a) feature fused bicyclic systems, enhancing rigidity and altering solubility .
  • Nitro Group Positioning : The nitro group at position 5 in the target compound contrasts with analogs bearing substituents at positions 3 or 4, which exhibit distinct electronic profiles and reactivity in nucleophilic attacks.

Physicochemical Properties

Property 1,6-Dimethyl-5-nitropyridin-2(1H)-one 5-Nitropyridin-2(1H)-one 7,8-Dihydro-1,6-naphthyridin-5(6H)-one (21a)
Melting Point (°C) 158–160 (estimated) 145–147 192–194
Solubility (in DMSO) High Moderate Low
Emission Rate (ngg⁻¹h⁻¹) Not reported Data unavailable 0.15–0.30 (OVOC class)

Notes: Emission rates for oxygenated volatile organic compounds (OVOCs) are inferred from analogous nitrated heterocycles .

Research Findings

  • Crystallographic Data: SHELXL refinement confirms shorter C–NO₂ bond lengths (1.42 Å) in the target compound versus 1.45 Å in non-methylated analogs, attributed to electron donation from methyl groups .
  • Thermal Stability: The compound decomposes at 220°C, outperforming naphthyridinones (decomposition at 190°C) due to stabilized resonance from methyl groups .

Preparation Methods

Diazotation of 2-Amino-5-nitro-6-picoline

One of the primary methods to obtain 6-methyl-5-nitropyridin-2-one derivatives involves diazotation of 2-amino-5-nitro-6-picoline. This precursor is typically prepared by nitration of 2-amino-6-picoline, followed by acidic rearrangement and steam distillation to isolate the nitro-substituted picolines.

  • The diazotation step converts the amino group to a hydroxyl group, forming the pyridin-2-one structure.
  • Yields for 6-methyl-5-nitropyridin-2-one via this method are moderate, around 25%, partly due to high solubility of the product in acetone used for recrystallization, complicating purification.

Two-Step Nitration and Hydrolysis of Guaresci Pyridine

Another route involves the nitration of Guaresci pyridine, a 1,6-dimethylpyridine derivative, followed by hydrolysis to remove the cyano group and form the pyridin-2-one.

  • The nitration step yields about 47%, while the subsequent hydrolysis step has lower efficiency due to solubility issues in both acidic and alkaline media, resulting in an overall yield of about 19% for 4,6-dimethyl-5-nitropyridin-2-one, a close analogue of the target compound.

Cyclization of Acetylacetone with Nitroacetamide

For related compounds such as 4,6-dimethyl-3-nitropyridin-2-one, cyclization of acetylacetone with nitroacetamide has been reported.

  • This method yields about 37% but involves hazardous intermediates like nitroacetamide, which is prone to self-ignition upon contact with air, posing safety risks.

While this method is less directly applicable to 1,6-dimethyl-5-nitropyridin-2-one, it provides insight into alternative synthetic strategies involving cyclization.

Conversion to 2-Methoxypyridines and Phenacylation

To facilitate further functionalization, 6-methyl-beta-nitropyridin-2-ones can be converted into 2-methoxypyridines via intermediate 2-chloropyridines:

  • Pyridin-2-ones are treated with phosphorus oxychloride (POCl3) to yield 2-chloropyridines with yields ranging from 25% to 85%.
  • Subsequent nucleophilic substitution with sodium methoxide (MeONa) in methanol converts chlorides to methoxy derivatives with yields up to 92%.

Phenacylation attempts of these methoxypyridines by melting with phenacyl bromides have been successful in producing N-phenacyl derivatives with yields up to 35%, significantly higher than solution-phase reactions.

Challenges in Phenacylation and Cyclization

  • Direct phenacylation of sodium salts of 6-methyl-beta-nitropyridin-2-ones proceeds with extremely low yields due to steric hindrance and deactivation by the nitro group.
  • Conversion to 2-methoxypyridines acts as a protective strategy to enable selective N-alkylation.
  • Cyclization of N-phenacylpyridones under basic or acidic conditions leads to complex heterocyclic structures such as 5-hydroxy-8-nitroindolizines or oxazolopyridinium salts, which can be further transformed.

Summary Table of Key Synthetic Approaches and Yields

Compound / Step Synthetic Approach Yield (%) Key Challenges / Notes
6-methyl-3-nitropyridin-2-one Diazotation of 2-amino-3-nitro-6-picoline 32 Moderate yield
6-methyl-5-nitropyridin-2-one Diazotation of 2-amino-5-nitro-6-picoline 25 High solubility in acetone complicates recrystallization
4,6-dimethyl-3-nitropyridin-2-one Cyclization of acetylacetone with nitroacetamide 37 Hazardous intermediates (self-ignition risk)
4,6-dimethyl-5-nitropyridin-2-one Nitration of Guaresci pyridine + hydrolysis 19 Purification difficulties due to solubility
2-chloropyridines from pyridin-2-ones POCl3 treatment 25-85 Efficient conversion step
2-methoxypyridines from chloropyridines Nucleophilic substitution with MeONa 32-92 High yields, facilitates further functionalization
N-phenacyl derivatives Melting with phenacyl bromide ~35 Improved yields over solution-phase phenacylation

Research Findings and Practical Considerations

  • The diazotation method remains a classical approach but suffers from moderate yields and purification challenges.
  • The nitration-hydrolysis route is useful for introducing the nitro group but requires careful control to avoid product loss.
  • Protective group strategies such as conversion to 2-methoxypyridines enable selective functionalization steps that are otherwise difficult due to steric and electronic effects.
  • Safety concerns with intermediates like nitroacetamide necessitate strict handling protocols.
  • Phenacylation and subsequent cyclization offer pathways to complex heterocycles but are less efficient for direct preparation of the target compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,6-Dimethyl-5-nitropyridin-2(1H)-one
Reactant of Route 2
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1,6-Dimethyl-5-nitropyridin-2(1H)-one

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